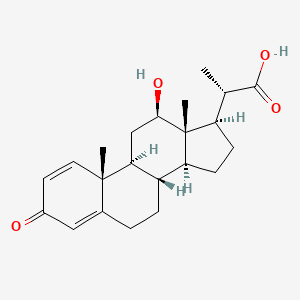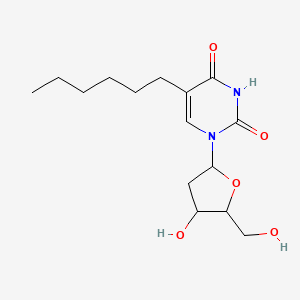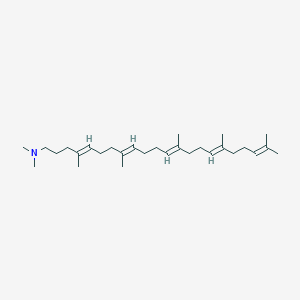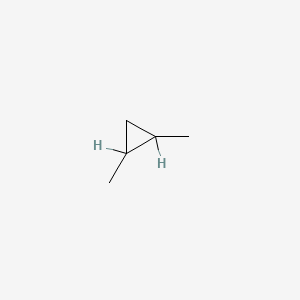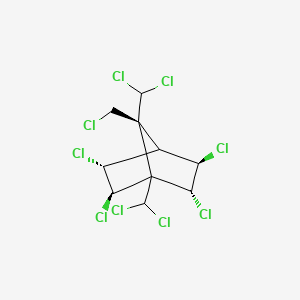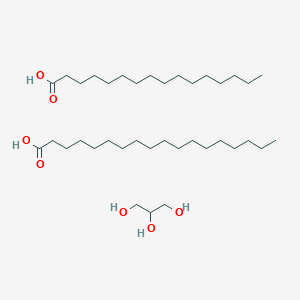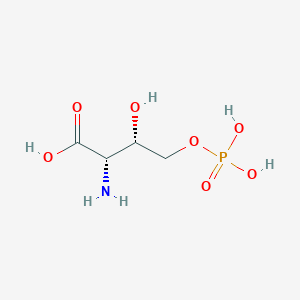
4-(Phosphonooxy)-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Phospho-4-hydroxy-L-threonine, also known as 4-(phosphonooxy)-threonine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. O-Phospho-4-hydroxy-L-threonine is soluble (in water) and a moderately acidic compound (based on its pKa). O-Phospho-4-hydroxy-L-threonine exists in all eukaryotes, ranging from yeast to humans. O-Phospho-4-hydroxy-L-threonine participates in a number of enzymatic reactions. In particular, O-Phospho-4-hydroxy-L-threonine and oxoglutaric acid can be biosynthesized from 2-oxo-3-hydroxy-4-phosphobutanoic acid and L-glutamic acid; which is catalyzed by the enzyme 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase. In addition, O-Phospho-4-hydroxy-L-threonine can be converted into 2-amino-3-oxo-4-phosphonooxybutyrate; which is mediated by the enzyme 4-hydroxy-L-threonine phosphate dehydrogenase, nad-dependent.
4-(phosphonooxy)-L-threonine is an O-phosphoamino acid and a L-threonine derivative. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 4-(phosphonatooxy)-L-threonine(2-).
Applications De Recherche Scientifique
Inhibition and Interaction in Enzymatic Processes
4-(Phosphonooxy)-L-threonine plays a role in the inhibition and interaction with various enzymes. For instance, it's involved in the inhibition of threonine synthase in Escherichia coli. This inhibition has been studied using analogues of homoserine phosphate, which have helped understand the enzyme's interaction mechanisms and potential inhibition pathways for related biochemical processes (Farrington et al., 1993); (Laber et al., 1994).
Applications in Metabolic Engineering
Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum for L-threonine production is another significant application. This process involves genetically modifying these microorganisms to optimize the production of L-threonine, an essential amino acid with wide industrial applications (Dong et al., 2011).
Synthesis of Nucleoside and Nucleotide Analogues
4-(Phosphonooxy)-L-threonine is utilized in the synthesis of acyclic nucleoside and nucleotide analogues. These compounds have applications in medical research, particularly in the development of antiviral drugs. The process leverages nonracemic amino alcohols derived from common amino acids for assembling these analogues with controlled absolute stereochemistry (Jeffery et al., 2000).
Enzyme Catalysis and Biochemical Synthesis
The compound is involved in enzyme-catalyzed reactions for producing β-hydroxy-α-amino acids, crucial in synthesizing pharmaceuticals like thiamphenicol. Threonine aldolases from various bacterial and fungal species are characterized and utilized as biocatalysts in this synthesis process, demonstrating the compound's importance in enzymatic reactions and biochemical synthesis (Wang et al., 2020); (Dückers et al., 2010).
Role in Protease Inhibition
4-(Phosphonooxy)-L-threonine is instrumental in developing protease inhibitors. These inhibitors are used to study protease function and activity in various diseases, including diabetes and cancer. The compound's structure, mimicking the transition state of peptide bond hydrolysis, makes it an effective inhibitor for serine proteases (Grzywa & Sieńczyk, 2012).
Propriétés
Nom du produit |
4-(Phosphonooxy)-L-threonine |
|---|---|
Formule moléculaire |
C4H10NO7P |
Poids moléculaire |
215.1 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
Clé InChI |
FKHAKIJOKDGEII-GBXIJSLDSA-N |
SMILES isomérique |
C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
Description physique |
Solid |
Synonymes |
4-(phosphohydroxy)-L-threonine 4-phospho-hydroxy-threonine 4-phosphohydroxythreonine 4-phosphothreonine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



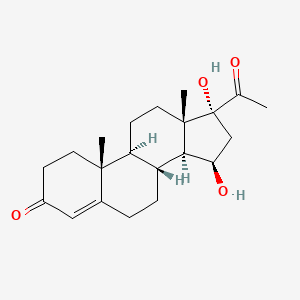
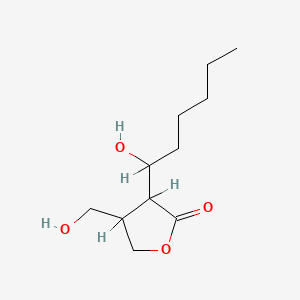
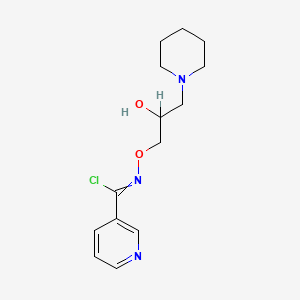
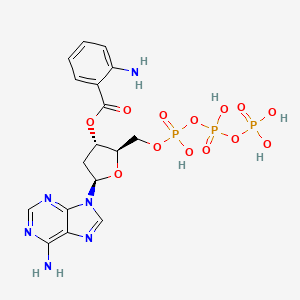
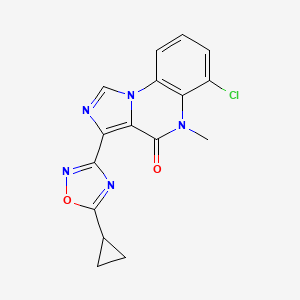
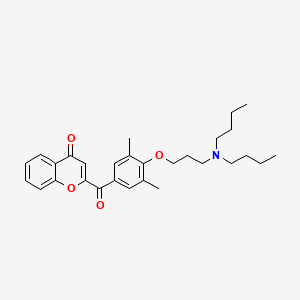
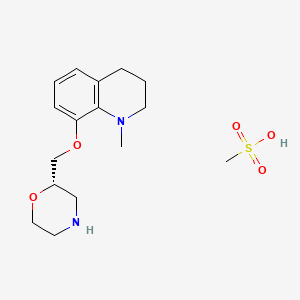
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
